N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N~1~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of thiazole, pyrazole, and benzamide moieties
Preparation Methods
The synthesis of N1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized starting from 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with the benzamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N~1~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions:
Scientific Research Applications
N~1~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N~1~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can be compared with similar compounds:
Similar Compounds: Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Uniqueness: The unique combination of thiazole, pyrazole, and benzamide moieties in N1-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE provides distinct chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C21H15Cl2N5O3S |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H15Cl2N5O3S/c1-12-8-19(28(30)31)26-27(12)10-13-2-4-14(5-3-13)20(29)25-21-24-18(11-32-21)15-6-7-16(22)17(23)9-15/h2-9,11H,10H2,1H3,(H,24,25,29) |
InChI Key |
VKPSVSSCYVLZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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